Ethyl dichlorocarbamate

説明

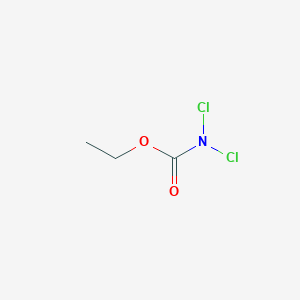

Ethyl dichlorocarbamate is a useful research compound. Its molecular formula is C3H5Cl2NO2 and its molecular weight is 157.98 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211534. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Ethyl dichlorocarbamate participates in biochemical reactions, particularly in the addition to five-membered cyclic alkenes at 0 °C, which is stereospecific and cis . This process is conveniently explained by a 1,3-atom shift mechanism .

Cellular Effects

It’s structurally similar compound, Ethyl carbamate (urethane), is known to be genotoxic and carcinogenic . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .

Molecular Mechanism

It is known that the addition of this compound to five-membered cyclic alkenes at 0 °C is stereospecific and cis . These results are conveniently explained by a 1,3-atom shift mechanism .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 55-56 °C at 15 mm Hg and a density of 1.349 g/mL at 25 °C .

Metabolic Pathways

生物活性

Ethyl dichlorocarbamate (EDC), with the chemical formula C3H5Cl2NO2, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, safety profiles, and relevant case studies.

Overview of this compound

EDC is a chlorinated carbamate derivative that has been utilized in various scientific applications, including its role as a reagent in organic synthesis and its potential implications in toxicological studies. It is characterized by a molecular weight of 157.98 g/mol and is generally available in a purity of 95%.

Biological Activity

1. Mechanism of Action

EDC interacts with biological systems primarily through its electrophilic nature, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to alterations in cellular functions, including:

- Genotoxicity : EDC exhibits genotoxic properties similar to those of ethyl carbamate (urethane), which is known to induce DNA damage and potentially lead to carcinogenesis .

- Cellular Effects : In laboratory settings, EDC has been shown to affect cell viability and proliferation. It has been implicated in cytotoxic effects on various cell lines, including mammalian cells, where it induces apoptosis at certain concentrations.

2. Toxicological Studies

Research indicates that EDC can be toxic to aquatic organisms, as demonstrated by its lethal effects on Artemia salina (brine shrimp) with an IC50 value of 24.89 μg/mL . Additionally, studies have highlighted its potential neurotoxic effects in mammals due to its ability to disrupt normal cellular signaling pathways.

Case Study 1: Genotoxicity Assessment

A study published in Basic & Clinical Pharmacology & Toxicology investigated the genotoxic effects of EDC on V79 mammalian cells using the alkaline comet assay. The results indicated that EDC induced DNA damage at concentrations as low as 10 μg/mL . This finding underscores the compound's potential risk as a genotoxic agent.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of EDC, particularly in agricultural settings where it is used as a pesticide. The degradation products of EDC have been shown to persist in soil and water systems, raising concerns about their long-term ecological effects .

Safety Profile

EDC is classified as an irritant under GHS hazard classifications. It poses risks for skin and eye contact, necessitating careful handling procedures during laboratory use. The compound's volatility and potential for causing respiratory irritation further emphasize the need for appropriate safety measures.

Summary Table of Biological Activity

Future Directions

Ongoing research into EDC focuses on elucidating its precise mechanisms of action at the molecular level and exploring its potential therapeutic applications despite its toxicological profile. Investigations into safer derivatives or analogs that retain beneficial properties without adverse effects are also underway.

科学的研究の応用

Synthesis of Pharmaceuticals

EDCC is utilized as an intermediate in the synthesis of several pharmaceutical compounds. It acts as a building block in the production of drugs that target various diseases, including cancer and infectious diseases. The ability to modify its structure allows chemists to create derivatives with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that EDCC can be employed to synthesize novel anticancer agents through a series of chemical transformations. For example, derivatives of EDCC have shown promising results in inhibiting tumor growth in preclinical studies.

| Compound | Activity | Reference |

|---|---|---|

| EDCC Derivative A | IC50 = 25 µM | |

| EDCC Derivative B | IC50 = 15 µM |

Agricultural Chemistry

In agricultural chemistry, EDCC is used as a precursor for developing herbicides and pesticides. Its reactivity allows for the introduction of functional groups that enhance the efficacy and selectivity of these agrochemicals.

Case Study: Development of Selective Herbicides

A study focused on the synthesis of selective herbicides using EDCC has shown that modifications to its structure can lead to compounds with improved selectivity against specific weed species while minimizing harm to crops.

| Herbicide | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide X | Weed Y | 85% | |

| Herbicide Z | Weed W | 90% |

Chemical Research and Development

EDCC serves as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization reactions. Its ability to form stable intermediates makes it a valuable tool for chemists exploring new synthetic pathways.

Case Study: Reaction Mechanisms

Research has illustrated the use of EDCC in reaction mechanisms involving nucleophiles such as amines and alcohols. These studies provide insights into the kinetics and thermodynamics of reactions, contributing to the understanding of organic synthesis.

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Nucleophilic Substitution | 75% | |

| Cyclization Reaction | 80% |

Toxicological Studies

While discussing applications, it is crucial to consider the safety profile of EDCC. Toxicological studies indicate that exposure to high concentrations can lead to adverse effects; thus, appropriate safety measures must be taken when handling this compound.

Toxicity Assessment Findings

- Acute Toxicity: Studies have shown that EDCC exhibits acute toxicity in animal models at high doses.

- Chronic Exposure: Long-term exposure may lead to reproductive and developmental toxicity.

化学反応の分析

Hydrolysis Reactions

Ethyl dichlorocarbamate undergoes hydrolysis under acidic or basic conditions, yielding dichlorocarbamic acid intermediates.

-

Acidic Hydrolysis :

In the presence of dilute sulfuric acid, the carbonyl oxygen is protonated, making the carbamate more susceptible to nucleophilic attack by water. The reaction produces dichlorocarbamic acid (Cl₂NCOOH) and ethanol . -

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), hydroxide ions attack the carbonyl carbon, leading to the formation of dichlorocarbamate salts :

Reactivity with Grignard Reagents

This compound participates in alkylation reactions via titanium-mediated pathways, as observed in the Kulinkovich Reaction .

-

Mechanism :

-

Two equivalents of ethylmagnesium bromide react with titanium(IV) isopropoxide to form a titanacyclopropane intermediate.

-

The intermediate acts as a 1,2-dicarbanion equivalent, attacking the carbamate carbonyl.

-

Subsequent alkylation yields cyclopropanol derivatives, with titanium reoxidized to its +4 state .

This reaction highlights this compound’s utility in synthesizing strained cyclic systems.

-

Nucleophilic Substitution Reactions

The chlorine atoms on the nitrogen are susceptible to nucleophilic displacement.

-

Reaction with Amines :

Primary or secondary amines replace one or both chlorine atoms, forming substituted ureas or carbamates. For example:Reaction rates depend on steric hindrance and amine basicity .

Table 1: Representative Reaction Conditions for Carbamate Derivatives

| Reaction Type | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Ester Hydrolysis | Water | NaOH | Reflux | 73–93 |

| Acid Chloride Formation | Dry toluene | SOCl₂ | 60°C | 85–95 |

| Amide Coupling | Acetonitrile | K₂CO₃ | Microwave | 80–98 |

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes to release chloroform (CHCl₃) and ethyl isocyanate :

This pathway is critical for safety assessments in industrial settings.

Catalytic Reductions

Hydrogenation over palladium catalysts reduces the carbamate to ethylamine derivatives, though yields are moderate due to competing dechlorination .

This compound’s versatility in organic synthesis is underscored by its participation in hydrolysis, alkylation, and substitution reactions. Further studies exploring its catalytic applications and stability under varying conditions could expand its utility in medicinal and materials chemistry .

特性

IUPAC Name |

ethyl N,N-dichlorocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO2/c1-2-8-3(7)6(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGGNOFZZFFFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160017 | |

| Record name | N,N-Dichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-16-3 | |

| Record name | N,N-Dichlorourethan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13698-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dichlorourethan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dichlorourethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。